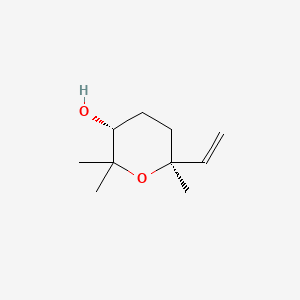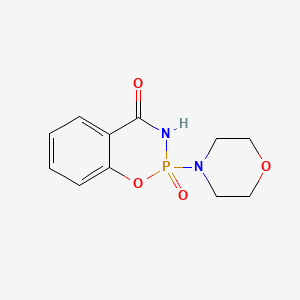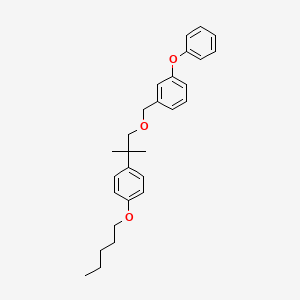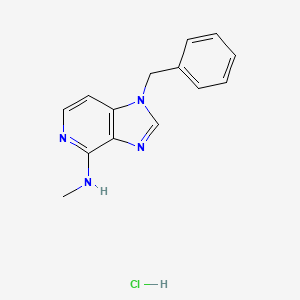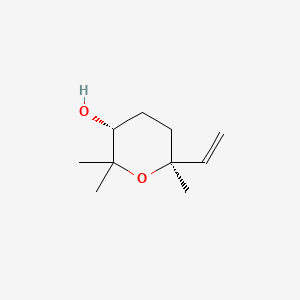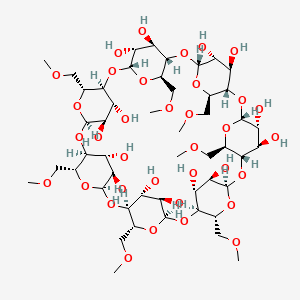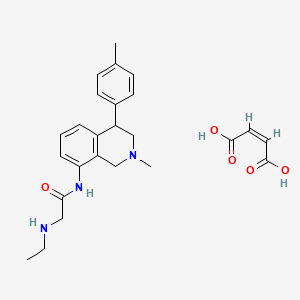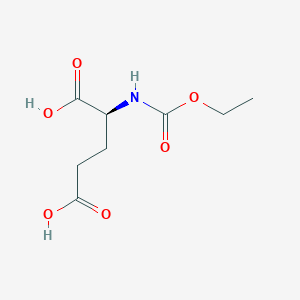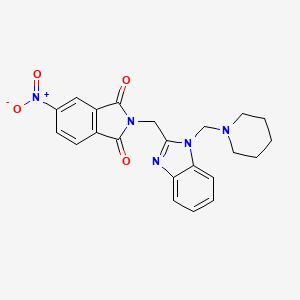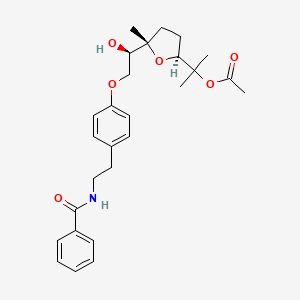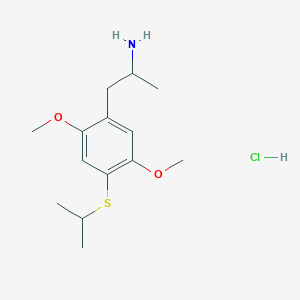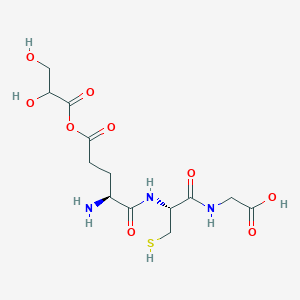
S-Glyceroylglutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Glyceroylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is formed through the enzymatic synthesis involving α-oxo aldehydes and reduced glutathione in the presence of glyoxalase I . This compound is of significant interest due to its biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Glyceroylglutathione is prepared by enzymatic synthesis from hydroxypyruvaldehyde and reduced glutathione in the presence of glyoxalase I . The reaction involves the formation of a hemithioacetal intermediate, which is then isomerized to form this compound. The compound is purified using ion exchange chromatography on Dowex 1 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the enzymatic synthesis route provides a reliable, large-scale procedure for its preparation and purification .
Chemical Reactions Analysis
Types of Reactions
S-Glyceroylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol form of this compound.
Substitution: Various substituted glutathione derivatives.
Scientific Research Applications
S-Glyceroylglutathione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glutathione-related reactions and mechanisms.
Biology: Investigated for its role in cellular redox regulation and detoxification processes.
Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the development of antioxidant formulations and as a biochemical reagent.
Mechanism of Action
S-Glyceroylglutathione exerts its effects primarily through its role in the glyoxalase system. It is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. The compound is converted to S-D-lactoylglutathione by glyoxalase I, which is then hydrolyzed to reduced glutathione and D-lactate by glyoxalase II . This pathway helps maintain cellular redox balance and protect against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- S-D-Lactoylglutathione
- S-Mandelylglutathione
- S-Glycolylglutathione
Comparison
S-Glyceroylglutathione is unique due to its specific formation from hydroxypyruvaldehyde and its distinct role in the glyoxalase pathway. Compared to other S-acylglutathione derivatives, it has unique biochemical properties and specific applications in redox biology and detoxification processes .
Properties
CAS No. |
50409-84-2 |
|---|---|
Molecular Formula |
C13H21N3O9S |
Molecular Weight |
395.39 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-amino-5-(2,3-dihydroxypropanoyloxy)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H21N3O9S/c14-6(1-2-10(21)25-13(24)8(18)4-17)11(22)16-7(5-26)12(23)15-3-9(19)20/h6-8,17-18,26H,1-5,14H2,(H,15,23)(H,16,22)(H,19,20)/t6-,7-,8?/m0/s1 |
InChI Key |
TUXGNBWZZLCNOJ-WPZUCAASSA-N |
Isomeric SMILES |
C(CC(=O)OC(=O)C(CO)O)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
Canonical SMILES |
C(CC(=O)OC(=O)C(CO)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


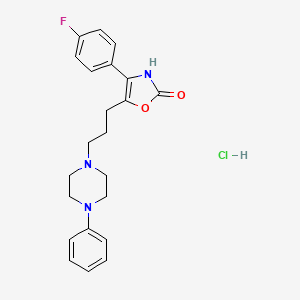
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)
